Physicochemical Properties of 2-[Benzyl(methyl)amino]butanoic Acid Hydrochloride
Physicochemical Properties of 2-[Benzyl(methyl)amino]butanoic Acid Hydrochloride
The following technical guide details the physicochemical profiling and characterization of 2-[Benzyl(methyl)amino]butanoic acid hydrochloride . This document is structured for researchers and formulation scientists requiring a deep understanding of this compound's behavior in solution and solid states.[1]
Technical Guide & Characterization Protocol
Executive Summary
2-[Benzyl(methyl)amino]butanoic acid hydrochloride (CAS 1803560-77-1) is a non-proteinogenic amino acid derivative featuring a tertiary amine and a lipophilic benzyl moiety.[1][2][3][4][5] Structurally, it is the N-benzyl-N-methyl analog of
As a hydrochloride salt of an amphoteric molecule, its behavior is governed by complex ionization equilibria.[1] This guide analyzes its solubility, ionization (pKa), and lipophilicity (LogP/D) profiles, providing a roadmap for its handling in drug development and organic synthesis.[1]
Chemical Identity & Structural Analysis
The molecule consists of a butanoic acid backbone substituted at the
| Property | Detail |
| IUPAC Name | 2-[Benzyl(methyl)amino]butanoic acid hydrochloride |
| CAS Number | 1803560-77-1 |
| Molecular Formula | |
| Molecular Weight | 243.73 g/mol (Salt); 207.27 g/mol (Free Base) |
| Chirality | The C2 carbon is a stereocenter.[1][2][3][6] Unless specified as (R) or (S), the CAS refers to the racemate.[1] |
| Core Scaffold |
Structural Logic & SAR Implications[1]
-
Steric Bulk: The N-benzyl and N-methyl groups create significant steric hindrance around the nitrogen, reducing its nucleophilicity compared to the primary amine parent (AABA).[1]
-
Lipophilicity: The benzyl ring introduces a substantial lipophilic domain, shifting the molecule from a highly polar amino acid to a more membrane-permeable entity, though the carboxylate will limit passive diffusion at neutral pH.[1]
Physicochemical Profiling
This section details the theoretical and predicted properties derived from Structure-Property Relationships (SPR), as specific experimental monographs are limited for this intermediate.
Ionization Profile (pKa)
The molecule is amphoteric , possessing an acidic carboxyl group and a basic tertiary amine.[1]
-
pKa1 (Carboxyl): Predicted range 2.1 – 2.4 .[1] The proximity of the cationic ammonium group (in the salt form) inductively stabilizes the carboxylate anion, lowering the pKa relative to butyric acid (4.82).[1]
-
pKa2 (Tertiary Amine): Predicted range 8.8 – 9.3 .[1] The N-benzyl group is electron-withdrawing relative to an alkyl chain, slightly lowering the basicity compared to N,N-dimethyl-2-aminobutanoic acid.[1]
Isoelectric Point (pI) & Speciation
The isoelectric point (pI) is the pH at which the net charge is zero (Zwitterionic form).[1]
Speciation Diagram (Graphviz Visualization): The following diagram illustrates the dominant species across the pH scale.
[1]
Solubility & Partition Coefficient (LogP/LogD)
-
Intrinsic Solubility (S0): Lowest at pH
5.6 (Zwitterion).[1] -
HCl Salt Solubility: The commercial hydrochloride salt is highly water-soluble (>50 mg/mL estimated) due to the ionic lattice energy and solvation of the chloride/ammonium ions.[1]
-
LogP (Octanol/Water):
-
Free Base (Uncharged): Estimated LogP
1.2 (Benzyl group +2.5, Methyl +0.5, Amino Acid core -1.8).[1] -
LogD (pH 7.4): At physiological pH, the molecule exists primarily as a zwitterion.[1] The net charge is 0, but the high polarity of the charged termini reduces partitioning into octanol.[1] Estimated LogD
to .[1]
-
Solid-State Characterization
For drug development, the solid-state form dictates stability and processability.[1]
Appearance & Polymorphism[1]
-
Form: Typically supplied as a white to off-white crystalline powder.[1]
-
Polymorphism: Amino acid hydrochlorides often exhibit polymorphism.[1] Screening via Powder X-Ray Diffraction (PXRD) is recommended for batch-to-batch consistency.[1]
Hygroscopicity
Hydrochloride salts of amino acids are prone to hygroscopicity .[1] The chloride ion can coordinate water molecules, leading to deliquescence at high relative humidity (>60% RH).[1]
-
Handling: Store in a tightly sealed container with desiccants.
-
Validation: Perform Dynamic Vapor Sorption (DVS) analysis to determine the critical relative humidity (CRH).
Analytical Methodologies
To validate the identity and purity of this compound, the following protocols are recommended.
HPLC Method (Reverse Phase)
Due to the polarity of the zwitterion, standard C18 columns may result in poor retention (elution in void volume).[1]
-
Column: C18 with polar-embedded group (e.g., Waters SymmetryShield) or HILIC column.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses COO- ionization, keeping it cationic and improving retention on C18).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Detection: UV at 210 nm (COOH) and 254 nm (Benzyl chromophore).[1]
NMR Interpretation ( H NMR in or )
Key diagnostic signals for structure verification:
-
Aromatic Region (7.3 – 7.5 ppm): Multiplet corresponding to the 5 protons of the Benzyl group.[1]
-
Benzylic Protons (~4.0 – 4.5 ppm): AB quartet (if chiral center induces diastereotopicity) or singlet for the
.[1] -
Alpha-Proton (~3.5 – 3.8 ppm): Triplet or dd, deshielded by the N and COOH.[1]
-
N-Methyl (~2.8 ppm): Singlet.
-
Ethyl Side Chain: Multiplets for
(~1.9 ppm) and Triplet for (~0.9 ppm).[1]
Stability & Handling
Chemical Stability[1]
-
Hydrolysis: The molecule is stable against hydrolysis in aqueous solution at ambient temperature.[1]
-
Oxidation: The tertiary amine is susceptible to N-oxidation by peroxides or strong oxidizers.[1]
-
Racemization: As an
-amino acid derivative, the chiral center (C2) is susceptible to racemization under strongly basic conditions or high heat, proceeding via an enolization mechanism.[1]
Safety Profile
Based on the MSDS data for this class of compounds:
-
Signal Word: Warning.
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant).[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.[1]
Experimental Workflow Diagram
The following diagram outlines the standard protocol for characterizing this material upon receipt.
References
-
PubChem. (2025).[1] Compound Summary: alpha-benzyl-N-methylphenethylamine (Structural Analog Analysis). National Center for Biotechnology Information.[1] [Link][1]
-
American Elements. (2024).[1] 2-[Benzyl(methyl)amino]butanoic acid hydrochloride Basic Information.[Link][1]
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Source for pKa/LogP prediction methodologies).
-
Box, K. J., & Comer, J. E. (2008).[1] Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878.[1]
Sources
- 1. alpha-benzyl-N-methylphenethylamine | C16H19N | CID 93287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. americanelements.com [americanelements.com]
- 5. 1803560-77-1|2-[Benzyl(methyl)amino]butanoic Acid Hydrochloride|2-[Benzyl(methyl)amino]butanoic Acid Hydrochloride|-范德生物科技公司 [39.100.107.131]
- 6. Showing Compound N-Methyl-alpha-aminoisobutyric acid (FDB022865) - FooDB [foodb.ca]
